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molecular formula C24H26ClN5O3S B8567563 2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

2-[1-(Benzenesulfonyl)-6-chloroindazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole

Cat. No. B8567563
M. Wt: 500.0 g/mol
InChI Key: MMDMXPDSHLKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993576B2

Procedure details

DMSO (7 vols, 70 ml) and isopropylpiperazine (1.5 eq, 0.387 wt, 0.431 vol, 4.31 ml, 3.87 g) are charged to a clean vessel. 5-(Bromomethyl)-2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazole (1.0 eq, 10 g (9.13 g corrected for assay), 1 wt) is added in 5 portions at 20° C. over 1 hr and the mixture stirred for 1 hr. The mixture is heated to 50° C. and aged for 1 hr, then checked for consumption of starting material by HPLC. Diethylamide (1.2 eq, 0.244 wt, 0.336 vol, 2.44 g, 3.36 ml) is added over 10 mins and the mixture aged for 30 mins, then cooled to 20° C. over 1 hr and further aged for 2 hrs. The thick slurry is filtered and washed with DMSO (2×1.5 vols, 2×15 ml) followed by acetone:water 1:2 (3×2 vols, 3×20 ml). The resultant solid is blown dry on the filter and dried at 60° C. in vacuo to constant weight/temperature to afford 2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Diethylamide
Quantity
3.36 mL
Type
reactant
Reaction Step Two
Quantity
4.31 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].Br[CH2:11][C:12]1[O:16][C:15]([C:17]2[CH:25]=[C:24]([Cl:26])[CH:23]=[C:22]3[C:18]=2[CH:19]=[N:20][N:21]3[S:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)(=[O:29])=[O:28])=[N:14][CH:13]=1.C([N-]CC)C>CS(C)=O>[Cl:26][C:24]1[CH:23]=[C:22]2[C:18]([CH:19]=[N:20][N:21]2[S:27]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)(=[O:29])=[O:28])=[C:17]([C:15]2[O:16][C:12]([CH2:11][N:7]3[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]3)=[CH:13][N:14]=2)[CH:25]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC1=CN=C(O1)C1=C2C=NN(C2=CC(=C1)Cl)S(=O)(=O)C1=CC=CC=C1
Step Two
Name
Diethylamide
Quantity
3.36 mL
Type
reactant
Smiles
C(C)[N-]CC
Step Three
Name
Quantity
4.31 mL
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
checked for consumption of starting material by HPLC
WAIT
Type
WAIT
Details
the mixture aged for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. over 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
further aged for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The thick slurry is filtered
WASH
Type
WASH
Details
washed with DMSO (2×1.5 vols, 2×15 ml)
CUSTOM
Type
CUSTOM
Details
The resultant solid is blown dry on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuo to constant weight/temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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